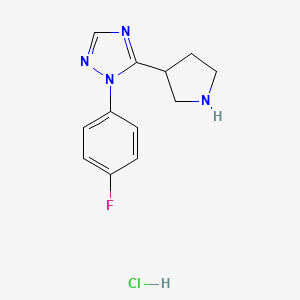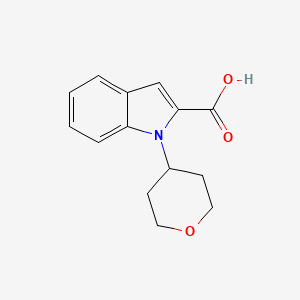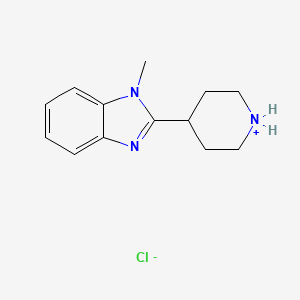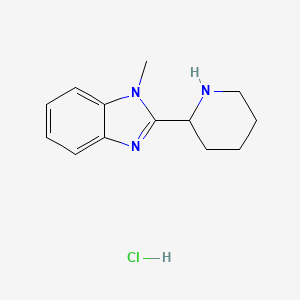![molecular formula C11H16Cl2N2O B8219807 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B8219807.png)
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a chloro group and a piperidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-hydroxypyridine and 4-piperidinemethanol.
Reaction Conditions: The hydroxyl group of 2-chloro-5-hydroxypyridine is converted to a leaving group, typically using a halogenating agent like thionyl chloride or phosphorus oxychloride.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 4-piperidinemethanol under basic conditions, often using a base like potassium carbonate or sodium hydride.
Hydrochloride Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-[(piperidin-4-yl)methoxy]pyridine: Lacks the hydrochloride salt form.
5-Chloro-2-[(piperidin-4-yl)methoxy]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Chloro-2-[(piperidin-4-yl)methoxy]benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a piperidinylmethoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-chloro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDGHAMROVHXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B8219727.png)


amine hydrochloride](/img/structure/B8219747.png)
![Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B8219750.png)
![1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid](/img/structure/B8219751.png)
![Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride](/img/structure/B8219758.png)
![Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride](/img/structure/B8219766.png)

![2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8219773.png)

![1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B8219789.png)
![N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride](/img/structure/B8219796.png)
![N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine dihydrochloride](/img/structure/B8219825.png)
